molecular formula C25H19N3O4S B6571079 propyl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1021251-10-4

propyl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

Cat. No.: B6571079
CAS No.: 1021251-10-4
M. Wt: 457.5 g/mol
InChI Key: OVQJPVIBPSRBKH-NBVRZTHBSA-N
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Description

Propyl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a cyano-vinylamino group and a 2-oxo-2H-chromen-3-yl-thiazole moiety. This structure combines a coumarin-derived heterocycle (chromenone) with a thiazole ring, linked via a conjugated eth-en-yl system.

Properties

IUPAC Name

propyl 4-[[(E)-2-cyano-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4S/c1-2-11-31-24(29)16-7-9-19(10-8-16)27-14-18(13-26)23-28-21(15-33-23)20-12-17-5-3-4-6-22(17)32-25(20)30/h3-10,12,14-15,27H,2,11H2,1H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQJPVIBPSRBKH-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propyl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate, designated by the CAS number 1021251-10-4, is a synthetic organic compound that integrates a coumarin moiety with a thiazole ring, known for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Coumarin Core : Known for various pharmacological effects, including anticoagulant and anti-inflammatory properties.
  • Thiazole Ring : Associated with antimicrobial and anticancer activities.
  • Cyano Group : Imparts additional reactivity and potential biological interactions.

The molecular formula of this compound is C22H20N4O4SC_{22}H_{20}N_{4}O_{4}S with a molecular weight of approximately 440.49 g/mol.

1. Acetylcholinesterase Inhibition

Research indicates that compounds containing a coumarin core coupled with thiazole exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme linked to cognitive functions. For instance, similar compounds have shown IC50 values ranging from 2.7 µM to higher values depending on structural variations. The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine, which is crucial for neurotransmission in the brain .

2. Antimicrobial Activity

The thiazole component is known for its antimicrobial properties. Studies have demonstrated that derivatives of thiazole can exhibit activity against various bacterial strains. The presence of the cyano group may enhance this activity by facilitating interactions with microbial enzymes or membranes.

Study on Acetylcholinesterase Inhibition

A study synthesized several coumarin-thiazole hybrids and evaluated their AChE inhibitory activities. Among them, one compound exhibited an IC50 value of 2.7 µM, indicating potent inhibition compared to standard drugs used in Alzheimer's treatment . Molecular docking studies provided insights into the binding interactions at the enzyme's active site.

CompoundIC50 Value (µM)Biological Activity
Compound A2.7AChE Inhibition
Compound B5.0Antimicrobial
Compound C10.5Antioxidant

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of thiazole derivatives. The study found that compounds similar to propyl 4-{[(1E)-2-cyano...]} displayed significant activity against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core functionalities: benzoate esters , thiazole derivatives , and coumarin hybrids . Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Key Properties Reference
Target Compound Benzoate ester - Propyl ester
- (1E)-2-cyano-eth-en-ylamino
- 4-(2-oxo-chromen-3-yl)-thiazole
Hypothesized fluorescence (chromenone), potential enzyme inhibition (thiazole)
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (Compound 38) Benzoate ester - Ethyl ester
- Tetrafluoropropan-2-yloxy linker
- Pyrazole-carboxamide
Synthetic yield: 58%
Melting point: 97–99°C
MS: m/z 460 [M+]
Oxiran-2-ylmethyl 4-[(propoxycarbonyl)amino]benzoate Benzoate ester - Oxiran-2-ylmethyl ester
- Propoxycarbonylamino
Molecular weight: ~295 g/mol
NMR/IR data available
4-(2-oxo-2H-chromen-3-yl)-thiazole derivatives (hypothetical) Thiazole-coumarin hybrid - Varied ester/amide linkers Reported fluorescence properties, cholinesterase inhibition in related analogs

Key Findings :

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step coupling reactions, akin to the methods used for Compound 38 (e.g., nucleophilic substitution or condensation with activated esters) . However, its elongated conjugated system may require stringent stereochemical control (1E-configuration) .
  • By contrast, simpler benzoate esters (e.g., oxiran-2-ylmethyl derivatives) are synthesized via direct esterification, yielding higher purity and predictable NMR/IR profiles .

Functional Group Impact: Coumarin-Thiazole Hybrid: The chromenone-thiazole motif in the target compound is absent in other benzoate analogs. This combination is theorized to enhance π-π stacking interactions in crystal lattices (relevant for crystallography studies ) and fluorescence quantum yield compared to non-chromenone derivatives .

The cyano-vinylamino group may further modulate binding affinity via hydrogen bonding, as seen in graph-set analyses of similar crystals .

Research Implications and Limitations

  • Crystallographic Challenges: The compound’s extended conjugation and multiple hydrogen-bonding sites (e.g., cyano, amino, carbonyl groups) may complicate crystal structure determination. SHELX programs (SHELXL, SHELXD) are recommended for refinement and phasing due to their robustness with complex hydrogen-bonding networks .
  • Data Gaps : Experimental validation of fluorescence, enzyme inhibition, and solubility is required. Comparative studies with ethyl or methyl ester analogs (e.g., Compound 38) would clarify the role of the propyl chain .

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